molecular formula C13H19FOS B5061671 1-fluoro-2-[4-(isopropylthio)butoxy]benzene

1-fluoro-2-[4-(isopropylthio)butoxy]benzene

Cat. No. B5061671
M. Wt: 242.35 g/mol
InChI Key: WINKSPSBPRWOFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluoro group, the isopropylthio group, and the butoxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal structure of the benzene ring. The fluoro group would likely cause some electron withdrawing due to its high electronegativity, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions, depending on the conditions. For example, the benzene ring could undergo electrophilic aromatic substitution . The presence of the fluoro group might direct these reactions to certain positions on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring would likely make it relatively stable and possibly soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a reactant in a chemical reaction, the mechanism would depend on the specific reaction conditions and the other reactants present .

Future Directions

Future research on this compound could involve studying its reactivity, potential uses, and safety implications. It could also involve developing more efficient methods for its synthesis .

properties

IUPAC Name

1-fluoro-2-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FOS/c1-11(2)16-10-6-5-9-15-13-8-4-3-7-12(13)14/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINKSPSBPRWOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(4-propan-2-ylsulfanylbutoxy)benzene

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